4-(Cyclohexylamino)benzonitrile
Description
Contextualization within Benzonitrile (B105546) and Anilino-Benzonitrile Chemistry
Benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with a nitrile (-C≡N) group. This functional group is a powerful tool in organic synthesis, participating in a wide array of chemical transformations. nih.gov The introduction of an amino group, particularly a secondary amine like the cyclohexylamino group in 4-(Cyclohexylamino)benzonitrile, creates an anilino-benzonitrile structure. This combination of functionalities imparts a unique reactivity profile to the molecule.
The electron-donating nature of the amino group influences the electronic properties of the benzonitrile ring, affecting its reactivity in various reactions. The bulky cyclohexyl group can introduce steric hindrance, which can be strategically exploited to control the regioselectivity of chemical transformations.
Significance in Contemporary Organic and Materials Sciences
The scientific community has recognized this compound as a crucial building block in the synthesis of more complex molecules. cymitquimica.com Its applications span across several disciplines, including medicinal chemistry and materials science. In drug discovery, the nitrile group can serve as a bioisostere for other functional groups, potentially enhancing the pharmacokinetic properties of drug candidates.
In the realm of materials science, the structural characteristics of this compound make it a candidate for the development of novel materials. bldpharm.com For instance, its derivatives are being explored for applications in organic electronics and as components of advanced polymers. The rigid benzonitrile unit combined with the flexible cyclohexyl group can lead to materials with interesting liquid crystalline or photophysical properties.
Overview of Current Research Trajectories
Current research on this compound is multifaceted. One major area of focus is its utilization in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. researchgate.net Researchers are actively developing new synthetic methodologies that leverage the unique reactivity of this compound to construct complex molecular architectures efficiently.
Another significant research direction involves the investigation of its derivatives as functional materials. guidechem.com Studies are underway to explore their potential in areas such as organic light-emitting diodes (OLEDs), sensors, and as ligands in catalysis. ambeed.com The ability to tune the electronic and steric properties of the molecule through chemical modification makes it an attractive target for creating materials with tailored functionalities. For example, a recent study demonstrated a practical heterogeneous photoredox/nickel dual catalysis for C-N and C-O coupling reactions, where this compound was synthesized with a 73% yield. rsc.org
Chemical Properties and Synthesis
| Property | Value |
| CAS Number | 180336-49-6 |
| Molecular Formula | C13H16N2 |
| Molecular Weight | 200.28 g/mol chemicalbook.com |
| Appearance | White solid rsc.org |
| Purity | 98% sigmaaldrich.com |
| Storage | Sealed in dry, 2-8°C bldpharm.combldpharm.com |
This table is interactive. Click on the headers to sort the data.
The synthesis of this compound can be achieved through various methods. One common approach involves the coupling of 4-halobenzonitrile with cyclohexylamine (B46788) in the presence of a suitable catalyst. Another route is the cyanation of a corresponding N-cyclohexylaniline derivative. A specific preparation method involves a photoredox/nickel dual catalysis, which has been shown to produce the compound in high yield. rsc.org
Interactive Data Table: Related Compounds
| Compound Name | CAS Number | Key Structural Difference |
| 4-(Hexylamino)benzonitrile | 226917-75-5 | Linear hexyl chain instead of cyclohexyl group. nih.gov |
| 4-(Cyclopropylamino)benzonitrile | 1019607-55-6 | Cyclopropyl group instead of cyclohexyl group. ambeed.com |
| 4-Chloro-2-(cyclohexylamino)benzonitrile | 939816-39-4 | Additional chlorine atom on the benzene ring. bldpharm.comenamine.net |
| 3-Amino-4-(ethylamino)benzonitrile | 143174-02-1 | Amino and ethylamino groups at different positions. |
| 4-(4-methoxymethylene cyclohexyl)-benzonitrile | Not available | Methoxy-substituted methylene (B1212753) on the cyclohexyl ring. scbt.com |
This table is interactive. Explore the structural variations of related benzonitrile compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(cyclohexylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-9,12,15H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAYROWWJMYZIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460150 | |
| Record name | 4-(cyclohexylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180336-49-6 | |
| Record name | 4-(cyclohexylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization Techniques and Spectroscopic Analysis
Vibrational Spectroscopy for Structural Elucidation
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful method for identifying functional groups within a molecule. The infrared spectrum of 4-(Cyclohexylamino)benzonitrile would be expected to show characteristic absorption bands corresponding to its key structural components: the nitrile group, the secondary amine, the aromatic ring, and the cyclohexyl group.
Key expected FT-IR vibrational bands for this compound include:
N-H Stretch: A moderate to sharp absorption band is anticipated in the region of 3300-3500 cm⁻¹, characteristic of the N-H stretching vibration of the secondary amine.
C≡N Stretch: A strong, sharp absorption band is expected in the range of 2220-2260 cm⁻¹, which is a distinctive feature of the nitrile functional group. Conjugation with the benzene (B151609) ring may shift this frequency slightly.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexyl ring are expected as strong bands in the 2850-2960 cm⁻¹ region.
C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are expected to produce several bands in the 1450-1600 cm⁻¹ region.
N-H Bend: The bending vibration of the secondary amine is typically observed around 1550-1650 cm⁻¹.
C-N Stretch: The stretching vibration of the amine-aromatic carbon bond would likely appear in the 1250-1360 cm⁻¹ region.
Table 1: Predicted FT-IR Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300-3500 | Moderate-Sharp |
| Aromatic C-H Stretch | Benzene Ring | >3000 | Weak-Moderate |
| Aliphatic C-H Stretch | Cyclohexyl Ring | 2850-2960 | Strong |
| C≡N Stretch | Nitrile | 2220-2260 | Strong-Sharp |
| N-H Bend | Secondary Amine | 1550-1650 | Moderate |
| C=C Aromatic Stretch | Benzene Ring | 1450-1600 | Moderate |
| C-N Stretch | Aryl Amine | 1250-1360 | Moderate |
Raman Spectroscopy Investigations
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The selection rules for Raman activity differ from those for IR absorption, often making non-polar bonds more visible.
For this compound, key Raman shifts would be anticipated for:
C≡N Stretch: The nitrile stretch is also strongly Raman active and would appear in a similar region as in the IR spectrum (around 2220-2260 cm⁻¹), often as one of the most intense peaks.
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, typically around 1000 cm⁻¹, is usually a strong and sharp band in the Raman spectrum. Other aromatic C=C stretching modes are also readily observed.
Cyclohexyl Ring Vibrations: The various C-C stretching and CH₂ bending modes of the cyclohexane (B81311) ring would produce a series of bands in the fingerprint region (below 1500 cm⁻¹).
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C≡N Stretch | Nitrile | 2220-2260 | Strong |
| Aromatic Ring Breathing | Benzene Ring | ~1000 | Strong |
| Aromatic C=C Stretch | Benzene Ring | 1580-1610 | Strong |
| Aliphatic C-H Stretch | Cyclohexyl Ring | 2850-2960 | Moderate-Strong |
Correlation with Quantum Chemical Predictions of Vibrational Modes
To gain a more profound understanding of the vibrational spectra, experimental data are often correlated with theoretical predictions from quantum chemical calculations. Methods such as Density Functional Theory (DFT) are commonly used to calculate the optimized molecular geometry and predict the vibrational frequencies and intensities of a molecule. cost-cosy.eunih.govcore.ac.ukresearchgate.net
These theoretical calculations can:
Aid in the definitive assignment of complex vibrational bands in the experimental spectra.
Provide insights into the nature of the vibrational modes, including the contributions of different atomic motions.
Help to distinguish between different possible conformations of the molecule, as each conformer will have a unique predicted spectrum.
By comparing the calculated vibrational frequencies with the experimental FT-IR and Raman data for this compound, a detailed and accurate assignment of the observed bands to specific molecular motions can be achieved.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integration values, the precise connectivity of atoms in this compound can be established.
1H NMR Spectroscopic Characterization
The ¹H NMR spectrum of this compound would provide information about the different types of protons and their neighboring environments.
The expected signals are:
Aromatic Protons: The protons on the benzene ring would appear in the aromatic region, typically between 6.5 and 8.0 ppm. Due to the substitution pattern, a pair of doublets would be expected, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the amino group would be shifted upfield compared to those ortho to the electron-withdrawing nitrile group.
Amine Proton (N-H): A broad singlet corresponding to the N-H proton of the secondary amine would be expected. Its chemical shift can vary depending on the solvent and concentration.
Cyclohexyl Protons: The protons on the cyclohexane ring would appear in the aliphatic region, generally between 1.0 and 4.0 ppm. The proton on the carbon directly attached to the nitrogen (the methine proton) would be the most downfield of this group. The remaining ten protons on the cyclohexyl ring would likely appear as a series of complex, overlapping multiplets.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Multiplicity | Predicted Chemical Shift (ppm) | Integration |
|---|---|---|---|
| Aromatic (ortho to -NH) | Doublet | ~6.6-6.8 | 2H |
| Aromatic (ortho to -CN) | Doublet | ~7.3-7.5 | 2H |
| Amine (N-H) | Broad Singlet | Variable | 1H |
| Cyclohexyl (CH-N) | Multiplet | ~3.5-3.9 | 1H |
| Cyclohexyl (CH₂) | Multiplets | ~1.0-2.0 | 10H |
13C NMR Spectroscopic Characterization
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
For this compound, the following signals are anticipated:
Nitrile Carbon (C≡N): The carbon of the nitrile group is typically observed in the 118-125 ppm range.
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon attached to the nitrile group (ipso-carbon) would be significantly downfield. The carbon attached to the amino group would also have a characteristic chemical shift. The remaining two signals would correspond to the ortho and meta carbons of the ring.
Cyclohexyl Carbons: The carbons of the cyclohexyl ring would appear in the aliphatic region of the spectrum, typically between 20 and 60 ppm. The carbon atom directly bonded to the nitrogen atom would be the most downfield signal in this group.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (ppm) |
|---|---|
| Nitrile (C≡N) | 118-125 |
| Aromatic (C-CN) | ~100-110 |
| Aromatic (C-NH) | ~148-152 |
| Aromatic (CH, ortho to -NH) | ~112-116 |
| Aromatic (CH, ortho to -CN) | ~132-135 |
| Cyclohexyl (CH-N) | ~50-55 |
| Cyclohexyl (CH₂) | 20-40 |
X-ray Diffraction Analysis
X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Powder XRD is used to identify crystalline phases and can be used for quality control. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. No reference powder diffraction pattern for this compound is available in the public domain.
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₃H₁₆N₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with a high degree of confidence. While low-resolution data is available, showing a molecular ion peak at m/z 200, specific HRMS data confirming the exact mass and elemental composition is not found in reviewed literature.
In MS/MS, ions of a specific mass-to-charge ratio (the parent ion) are selected and fragmented to produce a spectrum of daughter ions. This fragmentation pattern provides valuable information about the molecule's structure. For this compound, a likely fragmentation pathway would involve the loss of the cyclohexyl group or parts of it from the parent molecule. A detailed study would map these fragmentation steps, but specific MS/MS analysis and a corresponding fragmentation table for this compound are not currently available in scientific publications.
Electron Microscopy and Surface Characterization
Electron microscopy techniques are instrumental in visualizing the surface topography and internal structure of materials at high resolution. While typically applied to solid-state materials, polymers, and biological specimens, the principles of Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are foundational in materials science. nih.govmdpi.com
Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface morphology and topography of a sample. nih.gov An SEM instrument focuses a high-energy beam of electrons onto the sample surface, causing the emission of secondary electrons, backscattered electrons, and characteristic X-rays. These signals are collected by detectors to form an image of the surface.
For a crystalline powder of "this compound," SEM analysis would reveal the morphology of the crystals, including their size, shape, and surface features. This information is crucial for understanding the material's physical properties, such as its flowability and dissolution rate. The preparation of a sample for SEM typically involves mounting it on a stub with a conductive adhesive and, if the sample is non-conductive, coating it with a thin layer of a conductive material like gold or carbon to prevent charge buildup.
Table 1: Potential SEM Observations for Crystalline "this compound"
| Parameter | Description |
| Crystal Morphology | The geometric shape of the individual crystals (e.g., prismatic, acicular, tabular). |
| Particle Size Distribution | The range and average size of the crystalline particles. |
| Surface Texture | The presence of any surface features such as steps, kinks, or defects on the crystal faces. |
| Agglomeration | The extent to which individual crystals are clustered together. |
Transmission Electron Microscopy (TEM) provides much higher resolution images than SEM and is used to investigate the internal structure of a sample. mdpi.com In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions of the electrons with the sample are used to form an image. This technique can reveal details about the crystal lattice, defects, and the presence of different phases within the material.
To analyze "this compound" using TEM, the sample would need to be prepared as an extremely thin film or dispersed as nanoparticles on a TEM grid. This could be achieved by dissolving the compound in a suitable solvent and allowing a drop of the solution to evaporate on a carbon-coated grid. TEM could then be used to study the crystalline nature of the material at the nanoscale.
Table 2: Potential TEM Insights for "this compound"
| Feature | Information Gained |
| Electron Diffraction | Provides information about the crystal structure and lattice parameters. |
| High-Resolution Imaging | Can visualize the arrangement of atoms in the crystal lattice. |
| Nanoparticle Morphology | If prepared as nanoparticles, TEM reveals their size, shape, and distribution. |
Advanced Spectroscopic and Analytical Methods
Spectroscopic and chromatographic techniques are essential for determining the electronic properties and purity of "this compound."
UV-Visible spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The structure of an organic compound, particularly the presence of conjugated systems, has a significant influence on its UV-Vis absorption spectrum. shimadzu.com
The "this compound" molecule contains a benzonitrile (B105546) chromophore, which is a benzene ring substituted with a cyano group and a cyclohexylamino group. The benzene ring and the cyano group form a conjugated system. The amino group acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. The nitrogen atom of the amino group has a lone pair of electrons that can be delocalized into the benzene ring, extending the conjugated system and shifting the absorption to longer wavelengths (a bathochromic or red shift).
Based on the principles of UV-Vis spectroscopy and data from related aromatic compounds, the expected spectral characteristics of "this compound" can be inferred. shimadzu.comsphinxsai.com
Table 3: Predicted UV-Visible Absorption Data for "this compound"
| Parameter | Predicted Value/Range | Rationale |
| λmax (in a non-polar solvent) | ~280-300 nm | The extended conjugation due to the amino group is expected to shift the primary absorption band of benzonitrile to a longer wavelength. |
| Molar Absorptivity (ε) | High | The presence of the aromatic ring and the charge-transfer character of the transition typically lead to strong absorption. |
| Solvatochromism | Positive | In more polar solvents, a further red shift is anticipated due to the stabilization of the excited state, which is more polar than the ground state. |
Emission spectroscopy (fluorescence) would provide information about the relaxation pathways of the excited electronic state. For molecules with intramolecular charge transfer (ICT) character, such as derivatives of 4-aminobenzonitrile (B131773), dual fluorescence can sometimes be observed, where emission occurs from both a locally excited state and a charge-transfer state.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
An XPS analysis of "this compound" would provide high-resolution spectra for the core levels of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s, if any surface contamination is present). The binding energies of these core electrons are sensitive to the chemical environment of the atom.
Table 4: Expected XPS Binding Energies and Interpretations for "this compound"
| Element (Core Level) | Expected Binding Energy (eV) | Interpretation of Chemical States |
| C 1s | ~284.8 eV | Aromatic C-C and C-H bonds. |
| ~286.0 eV | C-N bonds of the amino group and cyclohexyl ring. | |
| ~286.5 eV | Carbon atom of the nitrile group (C≡N). | |
| N 1s | ~399.0 eV | Nitrogen atom of the amino group (-NH-). |
| ~399.8 eV | Nitrogen atom of the nitrile group (-C≡N). |
Note: These are approximate binding energies and can vary slightly depending on the instrument and sample charging.
Chromatography is a laboratory technique for the separation of a mixture. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical tools for assessing the purity of a compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for compounds that are not easily volatilized. For "this compound," a reverse-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
Table 5: Typical HPLC Parameters for the Analysis of "this compound"
| Parameter | Typical Condition |
| Column | Reverse-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water, possibly with a modifier like formic acid for better peak shape. |
| Detection | UV detector set at the λmax of the compound (e.g., 285 nm). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography is suitable for compounds that can be vaporized without decomposition. Given the molecular weight and structure of "this compound," GC could also be a viable technique for its analysis. In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved as the analyte is transported through the column by a carrier gas (e.g., helium or nitrogen). The choice of the column (stationary phase) is critical for achieving good separation.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(Cyclohexylamino)benzonitrile at the atomic and electronic levels.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT studies on compounds similar in structure to this compound, such as 4-N,N-dimethylaminobenzonitrile, have been instrumental in understanding the influence of molecular structure on electronic properties. dtic.mil These studies often focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for determining the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides information about the molecule's kinetic stability. science.gov
Selection and Evaluation of Basis Sets and Exchange-Correlation Functionals
The accuracy of DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. uomustansiriyah.edu.iq
Basis Sets: A basis set is a set of mathematical functions used to represent the electronic wavefunctions of the atoms in a molecule. uomustansiriyah.edu.iq Larger basis sets, such as those of the "split-valence" or "double-zeta" type (e.g., 3-21G, 6-31G), provide a more accurate description of the electron distribution but at a higher computational cost. uomustansiriyah.edu.iquni-rostock.de For calculations involving anions or excited states, diffuse functions (indicated by a "+" or "aug-" prefix, e.g., 6-31+G*) are often added to the basis set to better describe the loosely bound electrons. google.comarxiv.org Polarization functions (e.g., adding 'd' or 'p' orbitals, denoted as 6-31G(d,p)) are also important for accurately describing chemical bonds. uni-rostock.de
Exchange-Correlation Functionals: In DFT, the exchange-correlation functional approximates the complex many-electron interactions. There is a wide variety of functionals available, each with its own strengths and weaknesses. q-chem.com Some common examples include B3LYP, PBE, and the B97 family of functionals. q-chem.com The choice of functional can significantly impact the calculated properties, and it is often necessary to benchmark different functionals against experimental data or higher-level ab initio calculations to determine the most appropriate one for a given system.
| Computational Parameter | Description | Common Examples |
| Basis Set Type | Describes the number and type of functions used for each atomic orbital. | STO-3G (minimal), 3-21G (split-valence), 6-31G(d,p) (split-valence with polarization), aug-cc-pVTZ (correlation-consistent with diffuse functions) |
| Exchange-Correlation Functional | Approximates the exchange and correlation energy in DFT. | B3LYP (hybrid), PBE (GGA), M06-2X (hybrid meta-GGA), ωB97X-D (range-separated hybrid with dispersion correction) |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior and macroscopic properties of this compound that arise from its molecular structure.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. sapub.org For a molecule like this compound, which has several rotatable bonds, a variety of conformations are possible. Identifying the low-energy conformers is crucial as they are the most likely to be present under experimental conditions. researchgate.net Computational methods can be used to systematically or stochastically search the conformational space to find these stable structures. researchgate.net
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. cresset-group.com By simulating the motions of the atoms over time, MD can reveal the flexibility of the molecule, the transitions between different conformations, and how the molecule interacts with its environment. cresset-group.combrunel.ac.uk This information is valuable for understanding the dynamic aspects of the molecule's function and properties. cresset-group.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. avogadro.ccuni-muenchen.de It is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de The MEP map uses a color scale to represent different potential values, with red typically indicating regions of negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor areas, susceptible to nucleophilic attack). avogadro.ccuni-muenchen.de
Theoretical Studies of Reactivity and Stability
Beyond FMO analysis, a deeper understanding of a molecule's reactivity can be achieved by calculating a set of global reactivity descriptors derived from conceptual DFT. nih.gov These descriptors provide a quantitative scale for properties like hardness and electrophilicity.
Based on the HOMO and LUMO energy values, several key reactivity descriptors can be calculated to characterize the stability and reactivity of this compound. researchgate.net
Chemical Potential (μ) : Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net
Chemical Hardness (η) : Represents the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net Molecules with high hardness are less reactive.
Global Softness (S) : The reciprocal of chemical hardness (S = 1/η), it indicates a molecule's polarizability. A higher softness value corresponds to higher reactivity. ijarset.com
Electronegativity (χ) : The power of an atom or molecule to attract electrons. It is defined as χ = -μ. researchgate.net
Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η) or ω = χ² / (2η). researchgate.netscielo.org.mx A high electrophilicity index characterizes a good electrophile. scielo.org.mx
Table 2: Illustrative Global Chemical Reactivity Descriptors This table shows representative chemical reactivity descriptors that would be calculated from FMO energies. The values are for illustrative purposes.
Computational chemistry allows for the detailed exploration of potential chemical reaction mechanisms. By mapping the potential energy surface (PES) for a given reaction, researchers can identify stable reactants, products, and intermediates, as well as the high-energy transition states (TS) that connect them.
This modeling is crucial for understanding reaction kinetics and thermodynamics. The calculation of the activation energy (the energy difference between the reactants and the transition state) helps predict whether a reaction is likely to occur under specific conditions. For this compound, this analysis could be applied to model its synthesis, predict its degradation pathways, or study its participation in reactions like nucleophilic additions at the nitrile group or electrophilic substitutions on the aromatic ring.
The properties of a molecule calculated in the gas phase can differ significantly from its behavior in a solvent. Solvation effects can alter molecular geometry, electronic structure, and reactivity. nih.govrsc.org Continuum solvation models are a computationally efficient method to account for these effects by representing the solvent as a continuous dielectric medium characterized by its bulk properties, such as the dielectric constant. nih.gov
Prominent models include the Conductor-like Screening Model (COSMO) and the SMD (Solvation Model based on Density) model. nih.govnih.gov These models calculate the solvation free energy by considering the electrostatic interactions between the solute's charge density and the polarized solvent continuum. nih.gov For a polar molecule like this compound, which is structurally related to the well-studied 4-N,N-dimethylaminobenzonitrile (DMABN), solvent polarity is expected to have a significant impact. nih.govcolostate.edu Studies on similar benzonitrile (B105546) derivatives show that polar solvents can stabilize charge-transfer excited states, leading to observable changes in spectroscopic properties, an effect that would be important to model for this compound. colostate.eduresearchgate.net
Table of Mentioned Compounds
Structure Activity Relationships and Molecular Design
Elucidation of Structural Features Influencing Chemical and Photophysical Properties
The chemical and photophysical properties of 4-(cyclohexylamino)benzonitrile are intrinsically linked to its molecular structure, specifically the interplay between the electron-donating cyclohexylamino group and the electron-withdrawing benzonitrile (B105546) moiety. This donor-acceptor architecture is a hallmark of many organic molecules exhibiting interesting electronic and optical phenomena.
The nitrogen atom of the cyclohexylamino group possesses a lone pair of electrons that can be delocalized into the aromatic π-system of the benzonitrile ring. This intramolecular charge transfer (ICT) is a key process that dictates the molecule's behavior upon excitation with light. The extent of this charge transfer is influenced by several structural factors:
Nature of the Amino Group: The substitution on the amino group plays a crucial role. In this compound, the cyclohexyl group, being an alkyl group, is an electron-donating substituent. The degree of twisting of the amino group relative to the plane of the benzene (B151609) ring affects the overlap between the nitrogen lone pair and the aromatic π-orbitals, thereby modulating the ICT character.
Substitution on the Aromatic Ring: The presence and position of other substituents on the benzonitrile ring can significantly alter the electronic properties. Electron-donating groups will enhance the electron density of the donor part, while electron-withdrawing groups on the acceptor part will facilitate charge transfer. The relative positions of these substituents (ortho, meta, or para) also have a profound impact on the molecule's reactivity and spectroscopic properties.
Solvent Polarity: The surrounding environment, particularly the polarity of the solvent, can have a dramatic effect on the photophysical properties. In polar solvents, the charge-separated excited state can be stabilized, leading to changes in the emission spectra, such as dual fluorescence. This phenomenon is well-documented for related aminobenzonitriles like 4-(dimethylamino)benzonitrile (B74231) (DMABN).
The photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes, are all sensitive to these structural and environmental factors. Understanding these relationships is fundamental to designing new molecules with desired optical characteristics.
Rational Design and Synthetic Exploration of this compound Derivatives
The insights gained from structure-property relationship studies enable the rational design of novel this compound derivatives with tailored functionalities. By strategically modifying the molecular scaffold, researchers can fine-tune the chemical and photophysical properties for specific applications.
Key strategies in the rational design of these derivatives include:
Modification of the Donor Group: Replacing the cyclohexyl group with other alkyl or aryl substituents can modulate the electron-donating strength and steric hindrance around the amino group. This can influence the degree of intramolecular charge transfer and, consequently, the photophysical properties.
Substitution on the Benzonitrile Ring: Introducing various functional groups at different positions on the aromatic ring offers a powerful tool for tuning the electronic landscape of the molecule. For instance, adding electron-withdrawing groups can enhance the acceptor strength of the benzonitrile moiety, leading to red-shifted absorption and emission spectra.
Extension of the π-Conjugated System: Incorporating additional aromatic or unsaturated units into the molecular structure can extend the π-conjugation, which generally leads to a bathochromic shift (red shift) in the absorption and emission spectra.
The synthetic exploration of these designed derivatives often involves multi-step reaction sequences. Common synthetic routes to 4-aminobenzonitrile (B131773) derivatives include nucleophilic aromatic substitution reactions, where a suitable leaving group on the benzonitrile ring is displaced by an amine, or cross-coupling reactions catalyzed by transition metals. The specific synthetic strategy is chosen based on the desired target molecule and the availability of starting materials.
Synthesis and Characterization of Analogs and Homologs
To further explore the structure-activity relationships and expand the library of functional molecules, various analogs and homologs of this compound have been synthesized and characterized. These include compounds with additional functional groups on the benzonitrile ring or with the benzene ring replaced by a different heterocyclic system.
3-Amino-4-(cyclohexylamino)benzonitrile
The introduction of an additional amino group at the 3-position of the benzonitrile ring in 3-Amino-4-(cyclohexylamino)benzonitrile significantly alters the electronic properties of the molecule. The synthesis of this compound can be achieved through a multi-step process, likely involving the introduction of a nitro group at the 3-position of a 4-halobenzonitrile, followed by nucleophilic substitution with cyclohexylamine (B46788) and subsequent reduction of the nitro group to an amino group.
Table 1: Physicochemical Properties of 3-Amino-4-(cyclohexylamino)benzonitrile
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃ |
| Molecular Weight | 215.30 g/mol |
| CAS Number | 123856-34-8 |
The characterization of this compound would involve a suite of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms and the presence of the different functional groups (cyclohexyl, amino, and benzonitrile).
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary and secondary amines, as well as the C≡N stretching of the nitrile group.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
4-(Cyclohexylamino)-2-pyridinecarbonitrile
Replacing the benzene ring with a pyridine (B92270) ring, as in 4-(cyclohexylamino)-2-pyridinecarbonitrile, introduces a nitrogen atom into the aromatic system, which acts as an electron-withdrawing group. This modification is expected to have a significant impact on the photophysical properties of the molecule. The synthesis of this compound could potentially be achieved by the nucleophilic aromatic substitution of a leaving group (such as a halogen) at the 4-position of 2-cyanopyridine (B140075) with cyclohexylamine.
Table 2: Physicochemical Properties of 4-(Cyclohexylamino)-2-pyridinecarbonitrile
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃ |
| Molecular Weight | 201.27 g/mol |
Interdisciplinary Research Avenues and Potential Applications Non Prohibited
Applications in Material Science
The compound's distinct functional groups suggest its potential as a building block or modifying agent in the development of new materials.
The functionalization of polymers is a key strategy to enhance their physical properties and introduce new capabilities. Nitrile compounds containing amino groups are utilized as functionalizing agents for polymers used in high-performance applications. For instance, polymers can be treated post-polymerization with such agents to create functionalized polymers that reduce hysteresis in rubber vulcanizates, a desirable trait for manufacturing tires with low rolling resistance. acs.org The functional group can interact with filler particles, reducing the number of free polymer chain ends. acs.org
While direct studies on 4-(Cyclohexylamino)benzonitrile are not prevalent, its structural similarity to other aminonitrile compounds makes it a candidate for similar applications. The secondary amine could react with living polymer chains, such as those prepared by anionic polymerization, to graft the cyclohexylamino benzonitrile (B105546) moiety onto the polymer backbone. researchgate.net Furthermore, benzonitrile derivatives have been incorporated into photorefractive polymers, where they act as nonlinear chromophores. researchgate.net For example, the chromophore 4-[4-(diethylamino)-2-hydroxybenzylideneamino]benzonitrile has been used to create photorefractive polymers with high diffraction efficiencies, demonstrating the utility of the benzonitrile unit in advanced functional polymers. researchgate.net
Currently, the application of this compound in advanced composite materials is a prospective but largely unexplored research area. Theoretically, it could serve as an interfacial modifier or a functional component within the matrix. Its amine group could form covalent bonds with an epoxy-based matrix, while the benzonitrile and cyclohexyl groups could offer specific interactions (e.g., adhesion, dissipation) with reinforcing fibers. The incorporation of benzonitrile derivatives into composite materials has been noted in patent literature, suggesting an industrial interest in these types of structures for creating materials with specific properties, such as for sound absorption or other specialized functions. csic.es
Smart materials are designed to respond to external stimuli such as light, temperature, or pH. nih.govnih.gov The benzonitrile group is a component in molecules used to create such systems. Research has shown that solutions containing benzonitrile can form reversible gels upon photoirradiation, indicating its potential role in photoresponsive systems. researchgate.net
More directly, benzonitrile derivatives are integral parts of photoresponsive molecules. For example, azobenzene-containing polymers, known for their light-responsive trans-cis isomerization, have been synthesized using benzonitrile-functionalized precursors like 4-(4'-hydroxyphenyazo)benzonitrile. dntb.gov.uacore.ac.uk This isomerization can induce changes in the material's shape, conformation, or optical properties. core.ac.uk Similarly, coordination polymers containing olefin ligands can be designed to be photoresponsive. acs.org The incorporation of a vinyl group onto a molecule like this compound could allow it to be used as a ligand in creating photoactive coordination polymer crystals that respond to light via [2+2] photocycloaddition reactions. acs.org These examples highlight a clear pathway for the use of this compound as a component in the design of sophisticated smart and stimuli-responsive materials.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on systems held together by non-covalent interactions. The structure of this compound is well-suited for participating in the complex recognition and self-assembly processes that define this field.
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. Recent studies have demonstrated the remarkable ability of specific supramolecular hosts to precisely recognize and bind benzonitrile derivatives. bibliotekanauki.pl A phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle, for instance, has been shown to form "key-lock" complexes with a variety of benzonitrile guests through co-crystallization experiments. bibliotekanauki.plmdpi.com
In such a system, the benzonitrile portion of this compound would act as the "key," fitting perfectly into the host's cavity. The binding is directed by a combination of non-covalent interactions involving the nitrile group and the phenyl ring. The attached cyclohexylamino group would reside outside the primary binding cavity, where it could influence the complex's solubility and secondary interactions with the host or surrounding solvent molecules. This precise recognition has been observed for commercial drug molecules that contain a benzonitrile fragment, underscoring the robustness of this interaction. bibliotekanauki.plmdpi.com
| Host System | Guest Type | Key Interactions | Research Finding |
| Phenylphosphine oxide-bridged macrocycle (F researchgate.netA1-[P(O)Ph]3) | Benzonitrile Derivatives | Non-covalent forces (e.g., C-H···π, π-π stacking) | Precise "key-lock" recognition and complex formation in the crystal state. bibliotekanauki.plmdpi.com |
Table 2: Example of a Host-Guest System for Benzonitrile Derivatives.
The self-assembly of molecules into ordered structures is governed by a subtle interplay of non-covalent interactions. mdpi.com this compound possesses several features that allow it to participate in these interactions, which are fundamental to creating supramolecular architectures.
Computational and experimental studies on benzonitrile and its derivatives have elucidated the nature of these forces. ugm.ac.id The primary interactions include:
Hydrogen Bonding: The secondary amine (N-H) group is a classic hydrogen bond donor, capable of interacting with suitable acceptors.
π-π Stacking: The electron-rich benzene (B151609) ring can stack with other aromatic systems, an interaction crucial for the stability of many supramolecular structures. researchgate.net
Dipole-Dipole and C-H···π Interactions: The polar nitrile group (C≡N) and the C-H bonds of the cyclohexyl and phenyl rings can engage in various electrostatic and weak hydrogen bonding interactions.
The combination of a hydrogen-bonding amine, a π-stacking phenyl ring, and a polar nitrile group makes this compound a multifaceted building block for designing self-assembling systems with complex and potentially functional architectures.
| Interaction Type | Involved Molecular Fragment(s) | Description |
| Hydrogen Bond Donor | N-H group | The amine proton can form a hydrogen bond with an acceptor atom (e.g., O, N). |
| Hydrogen Bond Acceptor | C≡N group | The nitrogen of the nitrile group has a lone pair of electrons and can act as a hydrogen bond acceptor. ugm.ac.id |
| π-π Stacking | Benzene ring | Face-to-face or offset stacking of the aromatic ring with another π-system. researchgate.net |
| C-H···π Interactions | C-H bonds (cyclohexyl/phenyl) and Benzene ring | The electron cloud of the benzene ring can act as a weak hydrogen bond acceptor for C-H bonds. bibliotekanauki.pl |
| Dipole-Dipole | C≡N group | The strong dipole of the nitrile group can align with other polar groups. |
Table 3: Potential Non-Covalent Interactions of this compound.
Photophysical Properties and Optoelectronic Materials
The unique structure of this compound, featuring an electron-donating cyclohexylamino group and an electron-withdrawing nitrile group on a benzene ring, positions it as a candidate for studies in photophysics and optoelectronic materials. This donor-acceptor (D-A) architecture is a well-known motif for inducing interesting optical phenomena.
Luminescence and Fluorescence Studies (e.g., Intramolecular Charge Transfer, Dual Fluorescence)
Molecules with a D-A structure, such as this compound, are prime candidates for exhibiting intramolecular charge transfer (ICT) upon photoexcitation. This process is fundamental to the phenomenon of dual fluorescence, which has been extensively studied in its close analog, 4-(dimethylamino)benzonitrile (B74231) (DMABN). chemicalbook.comrsc.org
In a typical scenario, photoexcitation promotes the molecule to a locally excited (LE) state. Subsequently, a structural reorganization, often involving the twisting of the donor group relative to the acceptor plane, can lead to the formation of a stable, highly polar ICT state. nih.govnih.gov The emission can then occur from both the LE and ICT states, resulting in two distinct fluorescence bands. The relative intensity and position of these bands are highly sensitive to the polarity and viscosity of the surrounding medium. nih.gov
Key phenomena observed in analogs like DMABN that suggest research directions for this compound include:
Dual Fluorescence: The observation of two emission bands, one from the locally excited (LE) state and another from a twisted intramolecular charge-transfer (TICT) state. nih.govrsc.org
Solvatochromism: The peak position of the ICT emission is highly dependent on solvent polarity, shifting to lower energies (red-shifting) in more polar solvents. rsc.org
Excited State Dynamics: The formation of the ICT state from the LE state is an ultrafast process, with time constants that can be measured using time-resolved spectroscopy. rsc.orgrsc.org For DMABN in acetonitrile (B52724), the rise time of the TICT state has been measured to be approximately 4.3 picoseconds. rsc.org
The replacement of the dimethylamino group with a bulkier and more flexible cyclohexylamino group in this compound would be expected to influence these properties significantly. The steric hindrance of the cyclohexyl group could affect the dynamics and energetics of the twisting motion required for the formation of the TICT state, potentially altering the fluorescence quantum yields and lifetimes of the LE and ICT emissions.
Table 1: Comparison of Potential Photophysical Properties This table extrapolates potential properties for this compound based on established data for its analog, 4-(Dimethylamino)benzonitrile (DMABN).
| Property | Finding in 4-(Dimethylamino)benzonitrile (DMABN) | Potential Implication for this compound |
|---|---|---|
| Dual Fluorescence | Exhibits strong dual fluorescence from LE and ICT states in polar solvents. nih.gov | Likely to exhibit dual fluorescence, but the relative intensity of the ICT band may be altered due to the steric bulk of the cyclohexyl group. |
| ICT State Formation | Involves twisting of the dimethylamino group. nih.gov | Formation of the ICT state will involve twisting of the cyclohexylamino group; this process may have different energy barriers and dynamics. |
| Solvent Sensitivity | Highly sensitive to solvent polarity and viscosity. nih.govrsc.org | Expected to be a sensitive probe for local microenvironments. |
| Excited State Lifetime | The decay time of the ICT fluorescence in acetonitrile is ~2.9 ns. rsc.org | Lifetimes of excited states may differ due to changes in non-radiative decay pathways influenced by the cyclohexyl group. |
Investigation of Non-Linear Optical (NLO) Properties
Organic materials with a strong donor-acceptor framework and a conjugated π-electron system are known to exhibit significant non-linear optical (NLO) responses. mdpi.comnih.gov These properties, such as a large third-order optical polarizability (γ), are crucial for applications in optical communications, optical switching, and 3D microfabrication. mdpi.com
The intramolecular charge transfer mechanism that gives rise to dual fluorescence is also a key contributor to NLO properties. The significant difference in dipole moment between the ground state and the charge-transfer excited state can lead to large molecular hyperpolarizabilities. Benzonitrile derivatives are frequently used as functional groups in NLO chromophores, where the nitrile group acts as an effective electron acceptor. nih.gov
Research into related benzonitrile compounds has shown that they can be incorporated into polymer matrices to create materials with measurable NLO properties. nih.gov Investigating this compound could open new avenues in the design of NLO materials, as the specific nature of the donor group can tune the NLO response. nih.gov The Z-scan technique is a common method used to measure the non-linear refractive index of such materials. researchgate.net
Catalysis and Reaction Medium Studies
Role in Organic Catalysis (e.g., Organocatalysis)
While direct applications of this compound as an organocatalyst are not established, its molecular structure contains elements relevant to modern organocatalysis. Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. mdpi.comnih.gov Many organocatalysts are chiral amines or employ hydrogen-bonding motifs (like ureas, squaramides, or amides) to activate substrates and control stereoselectivity. unizar.esunito.it
The benzonitrile moiety itself is a key functional group in many molecules of medicinal and synthetic interest. nih.gov Recent advances have shown that N-heterocyclic carbenes can be used as organocatalysts for the atroposelective synthesis of axially chiral benzonitriles, demonstrating the integration of the benzonitrile unit into advanced catalytic methodologies. nih.gov Given that this compound possesses a secondary amine and a polar nitrile group, its potential to act as a hydrogen-bond donor or acceptor could be explored in bifunctional catalysis, although this remains a speculative research avenue.
Exploration of Ionic Liquid and Heterogeneous Catalysis
The fields of ionic liquids (ILs) and heterogeneous catalysis are focused on developing greener and more efficient chemical processes. nih.govlibretexts.org Ionic liquids, which are salts with low melting points, are considered "green" solvents due to their low vapor pressure and recyclability. solvionic.com
Studies on the closely related 4-(dimethylamino)benzonitrile (DMABN) have used it as a molecular probe to study the microheterogeneity and solvation dynamics within ionic liquids. nih.gov The dual fluorescence of DMABN is sensitive to the unique environment of ILs, providing insight into their local polarity and viscosity. nih.gov this compound could similarly be employed as a probe, with its bulkier donor group potentially offering different sensitivities to the structured environment of various ionic liquids.
In the realm of synthesis, heterogeneous catalysis offers advantages in catalyst separation and recycling. The synthesis of aminobenzonitriles can be achieved through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst, or through photocatalytic C-N cross-coupling reactions mediated by heterogeneous catalysts like nickel-coordinated carbon nitride. rsc.org These methods represent modern synthetic routes that could be applied to the production of this compound.
Advanced Analytical Methods Development
The definitive characterization of this compound and related compounds relies on a suite of advanced analytical techniques. These methods are essential for confirming the molecular structure, assessing purity, and elucidating physicochemical properties. nih.govresearchgate.net
Standard analytical protocols for similar aminobenzonitrile derivatives involve a combination of chromatographic and spectroscopic methods.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), is the cornerstone for separating the compound from reaction mixtures and determining its molecular weight. nih.gov Techniques like reverse-phase HPLC are commonly used for purification and analysis. sielc.com
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for elucidating the precise molecular structure. The chemical shifts, multiplicities, and coupling constants of the protons and carbons provide a detailed map of the molecule, confirming the connectivity of the cyclohexyl, amino, and benzonitrile fragments. rsc.org
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which is used to confirm the elemental composition. rsc.org
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups. Key vibrational bands would include the N-H stretch of the secondary amine, C-H stretches of the aliphatic and aromatic rings, and the sharp, strong absorption of the nitrile (C≡N) group. researchgate.net
Table 2: Key Analytical Techniques for Characterization
| Technique | Purpose | Expected Information for this compound |
|---|---|---|
| ¹H NMR | Structural elucidation (proton environment) | Signals for aromatic protons on the benzene ring, the methine proton on the cyclohexyl group attached to the nitrogen, and aliphatic protons of the cyclohexyl ring. |
| ¹³C NMR | Structural elucidation (carbon backbone) | Distinct signals for the nitrile carbon, aromatic carbons, and the aliphatic carbons of the cyclohexyl ring. |
| FTIR Spectroscopy | Functional group identification | Characteristic stretching frequencies for N-H (amine), C≡N (nitrile), aromatic C-H, and aliphatic C-H bonds. |
| HPLC-MS | Purity assessment and molecular weight confirmation | A retention time for the compound and a mass-to-charge ratio corresponding to its molecular ion [M+H]⁺. |
| UV-Vis Spectroscopy | Analysis of electronic transitions | Absorption maxima (λmax) corresponding to π-π* and n-π* transitions, providing a basis for photophysical studies. nih.gov |
Development of Methodologies for Trace Detection and Quantification
The ability to detect and quantify minute concentrations of specific chemical compounds is crucial in various fields, including environmental monitoring, materials science, and quality control. For this compound, developing robust trace detection and quantification methods would enable researchers to study its presence, persistence, and potential impact in diverse matrices.
Current research on similar aromatic nitriles suggests that hyphenated analytical techniques, which combine separation and detection, are the most promising for achieving the low detection limits required for trace analysis. rsc.org Methodologies based on Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for this purpose. dtu.dkrsc.org
Mass spectrometry provides high sensitivity and selectivity, allowing for the unambiguous identification of the target analyte even in complex samples. mit.edu For quantification, especially at trace levels, techniques often employ an internal standard, ideally an isotopically labeled version of the analyte, to ensure accuracy by correcting for variations during sample preparation and analysis. europa.eu A study identifying contaminants in paper and board food contact materials, for instance, successfully used GC-MS and LC-MS to detect a range of compounds, including a structurally related substance, "4-(cyclohexylamino)-2-methyl-benzoic acid," demonstrating the applicability of these techniques for trace-level identification in complex matrices. dtu.dk
The development of a quantitative method would involve validation of key parameters to ensure reliability. researchgate.net These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. europa.eu
Below is a table outlining the typical parameters for a hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound, based on established practices for similar small organic molecules. rsc.orgresearchgate.net
Table 1: Hypothetical LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Specification | Purpose |
| Instrumentation | Triple Quadrupole Mass Spectrometer | Provides high sensitivity and selectivity through Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for nitrogen-containing compounds to generate protonated molecules [M+H]⁺. |
| Precursor Ion (Q1) | m/z 201.14 | Corresponds to the protonated molecular ion of this compound. |
| Product Ions (Q3) | Specific fragment ions | Used for confirmation and quantification, ensuring specificity. |
| Linear Range | 0.1 - 100 ng/mL | Defines the concentration range over which the method is accurate and precise. researchgate.net |
| Limit of Quantification (LOQ) | 0.1 ng/mL | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. researchgate.net |
| Accuracy | 85-115% | Measures the closeness of the measured value to the true value. |
| Precision (%CV) | <15% | Measures the degree of scatter among a series of measurements. researchgate.net |
| Internal Standard | ¹³C₆-4-(Cyclohexylamino)benzonitrile | An isotopically labeled standard used to correct for matrix effects and procedural losses. europa.eu |
Enhancements in Chromatographic Separation Techniques
Chromatography is a fundamental biophysical technique for the separation, identification, and purification of components within a mixture. journalagent.com For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is a primary method for its separation from impurities or other components in a sample. nih.gov Enhancements in this area focus on improving resolution, reducing analysis time, and increasing sensitivity.
The separation of benzonitrile derivatives is commonly achieved using reverse-phase (RP) HPLC. sielc.comsielc.com In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile and/or methanol (B129727) with water. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. researchgate.net
Advancements in HPLC technology that can be applied to the analysis of this compound include the use of columns with smaller particle sizes (e.g., sub-2 µm) in Ultra-High-Performance Liquid Chromatography (UHPLC) systems. This leads to significantly faster analysis times and improved separation efficiency. sielc.com Furthermore, the development of mixed-mode columns, which combine reverse-phase and ion-exchange characteristics, can offer unique selectivity for complex mixtures. sielc.com
The selection of the mobile phase composition, including the type of organic modifier and the pH, is critical for optimizing the separation. For related benzonitrile compounds, mobile phases containing acetonitrile, water, and an acid modifier like formic or phosphoric acid have proven effective. sielc.com The choice of modifier is important as it can improve peak shape and is often necessary for compatibility with mass spectrometry detection. sielc.com
The following table summarizes typical chromatographic conditions used for the separation of various benzonitrile derivatives, which could serve as a starting point for developing a robust method for this compound.
Table 2: Exemplary HPLC Conditions for Benzonitrile Derivatives
| Compound | Column | Mobile Phase | Detection | Reference |
| 3-Amino-4-(ethylamino)benzonitrile | Reverse-phase C18 | Acetonitrile/water + 0.1% TFA | HPLC-MS | |
| 4-(Dimethylamino)benzonitrile | Newcrom R1 (Reverse-Phase) | Acetonitrile, Water, Phosphoric Acid | UV, MS | sielc.com |
| Benzonitrile | Primesep A (Reverse-Phase) | Water, Acetonitrile, Sulfuric Acid | UV at 210 nm | sielc.com |
By leveraging these established chromatographic principles and modern advancements in column technology, highly efficient and selective separation methods can be developed and optimized for this compound. journalagent.comresearchgate.net
Future Directions and Emerging Research Trends
Integration with Nanomaterials and Nanotechnology
The integration of organic molecules like 4-(Cyclohexylamino)benzonitrile with nanomaterials is a promising avenue for creating novel functional materials with tailored properties. While specific research on the direct combination of this compound with nanomaterials is still nascent, the broader field of nanotechnology offers a framework for potential applications.
Nanomaterials are defined as intentionally manufactured materials with at least one dimension in the nanoscale (1-100 nm). europa.eu Their unique size-dependent properties can be harnessed to enhance the performance of organic compounds. For instance, incorporating this compound into or onto nanomaterials could lead to:
Enhanced Material Properties: The compound may find use in the development of advanced composite materials where its incorporation into a polymer matrix containing nanomaterials could improve mechanical, thermal, or optical properties. guidechem.com
Novel Optical and Electronic Applications: The benzonitrile (B105546) moiety is known for its electronic properties. fiveable.me When associated with conductive or semiconductive nanomaterials, it could pave the way for new applications in molecular electronics or as components in organic light-emitting diodes (OLEDs).
Targeted Delivery Systems: In the context of medicinal chemistry research, nanomaterials can act as carriers for bioactive molecules. While outside the direct scope of this article, this highlights a potential research direction for derivatives of this compound.
The European Union has established databases and inventories, such as the EU Observatory for Nanomaterials (EUON), to track the use of nanomaterials in various products, including cosmetics. europa.eu This underscores the growing importance of understanding the interactions between chemical compounds and nanomaterials. Future research on this compound could benefit from exploring its compatibility and synergy with different types of nanomaterials.
Application of Machine Learning and Artificial Intelligence in Compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the pace of discovery and optimization. researchgate.netyoutube.com These computational tools can be applied to the study of this compound in several ways:
Predictive Modeling: Machine learning algorithms can be trained on existing chemical data to predict the physicochemical properties, reactivity, and potential biological activity of novel derivatives of this compound. This can help prioritize synthetic targets and reduce the need for extensive experimental screening.
Synthesis Planning: AI can assist in designing efficient synthetic routes by analyzing vast reaction databases and proposing optimal reaction conditions, catalysts, and starting materials. researchgate.net This is particularly relevant for developing sustainable and cost-effective manufacturing processes.
Virtual Screening: In the context of materials science and drug discovery, AI-powered virtual screening can rapidly evaluate large libraries of virtual compounds based on their predicted affinity for a specific target or their desired material properties. nih.gov This can significantly narrow down the number of candidates for experimental validation.
The application of various ML models, as detailed in the table below, can significantly enhance research efficiency.
| Machine Learning Model | Application in Chemical Research | Potential Relevance for this compound |
| Support Vector Machines (SVM) | Classification of active vs. inactive compounds, prediction of properties. nih.gov | Identifying derivatives with desired electronic or material properties. |
| Artificial Neural Networks (ANN) | Modeling complex non-linear relationships, predicting reaction outcomes. youtube.com | Optimizing synthesis conditions and predicting the properties of new derivatives. |
| Decision Trees & Random Forests | Feature selection, classification, and regression tasks. | Understanding structure-property relationships among a series of derivatives. |
By leveraging these computational approaches, researchers can explore the chemical space around this compound more systematically and efficiently, leading to the discovery of new compounds with enhanced performance for various applications.
Development of Sustainable Synthesis Routes and Green Chemical Engineering Principles
The principles of green chemistry are increasingly guiding the development of chemical manufacturing processes to minimize environmental impact. researchgate.netmdpi.com Future research on this compound will likely focus on developing more sustainable synthetic methods that adhere to these principles.
Key aspects of green chemistry applicable to the synthesis of this compound and its derivatives include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. acs.org
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. ijsetpub.com For example, research on the synthesis of benzonitriles has explored the use of ionic liquids as recyclable catalysts and solvents. rsc.orgresearchgate.netrsc.orgsemanticscholar.orgresearchgate.net
Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. acs.orgijnc.ir
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.
The table below summarizes some green chemistry approaches that could be applied to the synthesis of benzonitrile derivatives.
| Green Chemistry Principle | Traditional Method for Benzonitrile Synthesis | Potential Green Alternative |
| Catalyst | Use of metal salt catalysts. researchgate.net | Enzyme-catalyzed reactions or use of recyclable catalysts like ionic liquids. ijsetpub.comrsc.org |
| Solvent | Use of volatile organic solvents (e.g., DMF). rsc.org | Solvent-free reactions or use of greener solvents like water or supercritical fluids. mdpi.comijsetpub.com |
| Byproducts | Generation of inorganic salts and acids. researchgate.net | Routes with higher atom economy that minimize byproduct formation. ijnc.ir |
By embracing these green chemical engineering principles, the synthesis of this compound can become more sustainable, cost-effective, and environmentally friendly.
Exploration of Novel Reactivities and Derivatization Strategies
The functional groups present in this compound—the secondary amine, the aromatic ring, and the nitrile group—offer multiple sites for chemical modification. Exploring novel reactivities and derivatization strategies will be crucial for expanding the library of related compounds and uncovering new applications.
The Cyano Group: The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, such as amines, amides, and carboxylic acids. fiveable.menih.gov Research into new methods for the activation and transformation of the C≡N bond can lead to the synthesis of novel derivatives. nih.gov For instance, cycloaddition reactions involving the nitrile group can be used to construct heterocyclic rings. beilstein-journals.org
The Aromatic Ring: The benzene (B151609) ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule.
The Cyclohexylamino Group: The secondary amine can be further functionalized through alkylation, acylation, or other reactions to introduce new molecular scaffolds.
Recent advances in synthetic methodology, such as the use of microreactors for the generation and reaction of reactive intermediates like aryllithiums, could enable more controlled and efficient derivatization of benzonitrile compounds. rsc.org The development of novel derivatizing agents, such as cyanoacetohydrazide, also opens up new possibilities for creating complex molecules. mdpi.com
The exploration of these novel reactivities will undoubtedly lead to the discovery of new derivatives of this compound with unique properties and potential applications in materials science, and other fields of chemical research.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-(Cyclohexylamino)benzonitrile in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods or ensure adequate ventilation to avoid inhalation of dust/aerosols .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Face shields are recommended during bulk handling .
- Storage : Store in sealed containers away from oxidizers and heat sources. Maintain temperature below 25°C .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid generating dust .
Q. What synthetic routes are commonly employed for this compound?
- Methodological Answer :
- Nucleophilic Substitution : React 4-fluorobenzonitrile with cyclohexylamine under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .
- Catalytic Optimization : Use K₂CO₃ or Cs₂CO₃ as bases to improve yields (reported 46–56% for analogous compounds) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclohexyl proton signals at δ 1.2–2.0 ppm, nitrile carbon at δ ~120 ppm) .
- Mass Spectrometry : HRMS (High-Resolution MS) for molecular ion validation (e.g., [M+H]⁺ calculated for C₁₃H₁₆N₂: 201.1386) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic structure and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO-LUMO gaps and charge distribution. Compare with X-ray crystallography data (if available) for validation .
- Solvent Effects : Use COSMO-RS to simulate solvent interactions, particularly in polar aprotic media (e.g., acetonitrile) .
- Reactivity Predictions : Analyze Fukui indices to identify nucleophilic/electrophilic sites for further functionalization .
Q. What mechanistic insights explain the compound’s fluorescence properties in ion-sensing applications?
- Methodological Answer :
- TICT State Analysis : Monitor twisted intramolecular charge-transfer (TICT) states via time-resolved fluorescence. For analogs, TICT emission dominates in polar solvents (e.g., Φ₆ = 0.15 in acetonitrile) .
- Cation Binding : Titrate with Ca²⁺/Mg²⁺ and observe blue shifts in emission spectra. For DMABN-Crown5, 3×10⁻⁴ M Ca²⁺ reduces TICT emission by 40% .
- Quantum Yield Measurements : Use integrating sphere setups to compare LE (locally excited) and TICT state contributions .
Q. How can contradictory toxicity data be resolved for this compound?
- Methodological Answer :
- In Silico Profiling : Apply QSAR models (e.g., TEST by EPA) to predict acute oral toxicity (LD₅₀) and compare with limited experimental data .
- In Vitro Assays : Conduct MTT assays on HepG2 cells to quantify IC₅₀ values. For related nitriles, IC₅₀ ranges from 50–200 µM .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor via LC-MS for hydroxylated metabolites .
Q. What strategies optimize the compound’s bioactivity in medicinal chemistry applications?
- Methodological Answer :
- SAR Studies : Modify the cyclohexyl group (e.g., replace with adamantyl) and test inhibition of target enzymes (e.g., HIV protease analogs showed 46% yield and IC₅₀ = 5 µM) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability. Assess hydrolysis rates in simulated gastric fluid .
- Co-crystallization : Screen with target proteins (e.g., kinases) to identify binding motifs via X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
